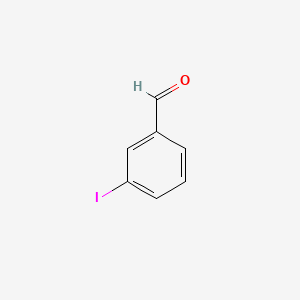

3-Iodobenzaldehyde

Description

Historical Context and Early Investigations

Early investigations into 3-iodobenzaldehyde were primarily centered on establishing reliable methods for its synthesis. One of the common approaches involves the direct iodination of benzaldehyde (B42025). chembk.comchemicalbook.com For instance, reacting benzaldehyde with iodine in the presence of an acetic acid catalyst in a solvent like chloroform (B151607) or dichloromethane (B109758) can yield this compound. chembk.com Another documented method involves the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) in sulfuric acid for the iodination of benzaldehyde. chemicalbook.com

A more complex, multi-step synthesis route starts from 3-nitrobenzaldehyde. This process includes the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to form 3-hydroxybenzaldehyde (B18108), which is then iodinated. Research has also explored the synthesis of this compound by preparing a potent electrophilic iodine reagent from iodine (I2) and sodium iodate (B108269) (NaIO3) in concentrated sulfuric acid. skemman.is

Significance of this compound as a Synthetic Intermediate

The true value of this compound in chemical research lies in its versatility as a synthetic intermediate. chembk.com The presence of both an aldehyde group and an iodine atom on the benzene (B151609) ring provides two reactive sites for a wide array of chemical transformations. This dual reactivity makes it a valuable precursor for synthesizing a diverse range of complex organic molecules, including pharmaceuticals and dyes. chembk.comsmolecule.com

The iodine atom is a particularly useful functional group, serving as an excellent leaving group in various cross-coupling reactions. This property is fundamental to its application in modern organic synthesis. Some of the key reactions where this compound is employed include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a powerful tool for forming carbon-carbon bonds. wikipedia.org this compound is a common substrate in these reactions for the synthesis of various substituted alkynes. rsc.orgnih.gov

Suzuki-Miyaura Coupling: Another cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction, utilizes a palladium catalyst to couple an organoboron compound with an organohalide. mt.com The reactivity of the carbon-iodine bond in this compound makes it an effective coupling partner in these reactions. smolecule.comrsc.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst. This compound can be used in intramolecular Heck reactions to synthesize cyclic structures, such as 3-methyleneindan-1-ols. acs.orgthieme-connect.com

Beyond these well-established coupling reactions, this compound serves as a starting material for a variety of other compounds. For example, it can be used to prepare 3-iodocinnamic acid, 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, and 1,3-dihydroxy-2-(3-iodophenyl)-4,4,5,5-tetramethylimidazolidine. sigmaaldrich.com It has also been utilized in the synthesis of stilbene (B7821643) derivatives, which are of interest for various applications. google.comamazonaws.comgoogle.com

Overview of Research Trajectories for Halogenated Benzaldehydes

The study of halogenated benzaldehydes, a class of compounds to which this compound belongs, is a dynamic area of research. nih.gov The presence and position of halogen atoms on the benzaldehyde ring significantly influence the compound's physical and chemical properties, making them valuable intermediates in various industries, including pharmaceuticals, pesticides, and dyes. nih.govmdpi.com

Current research trends in this area focus on several key aspects:

Synthesis and Functionalization: Developing new and more efficient methods for the synthesis of halogenated benzaldehydes remains an active area of investigation. mdpi.com Furthermore, exploring the diverse reactivity of these compounds to create novel functionalized molecules is a primary research driver. ontosight.ainih.gov

Catalysis: Halogenated benzaldehydes are frequently employed as substrates in catalytic reactions to build molecular complexity. acs.orgresearchgate.net Research continues to explore new catalytic systems and reaction conditions to improve yields, selectivity, and sustainability.

Biological Applications: Many derivatives of halogenated benzaldehydes have been investigated for their potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. ontosight.aiontosight.ai For example, halogen-substituted benzaldehyde thiosemicarbazones have been studied as corrosion inhibitors. rsc.org While some halogenated benzaldehydes themselves may not show strong biological activity, their derivatives are of significant interest. researchgate.net

Materials Science: The unique electronic and structural properties imparted by halogen atoms make these compounds and their derivatives interesting candidates for the development of new organic materials. smolecule.com

The ongoing research into halogenated benzaldehydes underscores their importance as versatile building blocks in organic chemistry, with applications spanning from fundamental synthesis to the development of new technologies and therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODAQZAFOBFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291292 | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-41-3 | |

| Record name | 696-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodobenzaldehyde

The creation of 3-iodobenzaldehyde can be approached through several synthetic routes. The primary methods involve either the direct functionalization of the benzaldehyde (B42025) core or the transformation of an already substituted benzene (B151609) ring into the target molecule.

Direct Iodination of Benzaldehyde

Direct iodination introduces an iodine atom onto the benzaldehyde ring in a single step. This approach is challenging due to the deactivating nature of the aldehyde group, which makes the aromatic ring less susceptible to electrophilic attack. Consequently, potent iodinating systems are required.

Electrophilic iodination stands as a principal method for the direct synthesis of this compound. This process relies on the generation of a highly reactive electrophilic iodine species (often represented as I⁺) that can overcome the electron-withdrawing effect of the aldehyde functionality.

Utilization of Iodine and Oxidizing Agents (e.g., NaIO₃/H₂SO₄, Trichloroisocyanuric Acid/I₂/Wet SiO₂)

To achieve direct iodination of deactivated aromatic rings like benzaldehyde, molecular iodine (I₂) is typically used in conjunction with a strong oxidizing agent. The oxidant converts iodine to a more powerful electrophile.

One effective system involves the use of sodium iodate (B108269) (NaIO₃) or sodium periodate (B1199274) (NaIO₄) in concentrated sulfuric acid (H₂SO₄). oup.comthieme-connect.comthieme-connect.com This combination generates a potent iodinating reagent, believed to be iodosyl (B1239551) sulfate (B86663) (IOSO₃H), in situ. thieme-connect.com Researchers have successfully monoiodinated benzaldehyde using a mixture of iodine and sodium iodate in 90% sulfuric acid, achieving a yield of 61%. oup.commdpi.com This method is effective for various deactivated arenes, though it requires strongly acidic conditions. oup.com

Another notable method employs a combination of trichloroisocyanuric acid, molecular iodine, and wet silica (B1680970) (SiO₂). scielo.brscielo.br This system has been shown to be highly effective for the iodination of activated phenols, such as 4-hydroxybenzaldehyde, affording the iodinated product in excellent yields under mild, heterogeneous conditions at room temperature. scielo.brscielo.br The reaction proceeds rapidly, with the wet silica providing a large surface area for the reaction. tubitak.gov.tr While primarily demonstrated on activated systems, this approach represents a milder alternative to strongly acidic methods. scielo.br

| Method | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Oxidative Iodination | Benzaldehyde | I₂ / NaIO₃ / H₂SO₄ | 90% H₂SO₄ | This compound | 61 | oup.commdpi.com |

| Heterogeneous Iodination | 4-Hydroxybenzaldehyde | Trichloroisocyanuric Acid / I₂ / Wet SiO₂ | CH₂Cl₂, Room Temp | 4-Hydroxy-3-iodobenzaldehyde | 98 | scielo.brscielo.br |

To improve control over the position of iodination (regioselectivity) and to use milder conditions, various catalytic systems have been developed. These often involve transition metals that can direct the halogenation to a specific C-H bond.

For instance, palladium catalysis has been utilized for the direct ortho-C–H iodination of benzaldehydes. researchgate.netrsc.org This strategy employs a transient directing group, formed by the reaction of the benzaldehyde with an aniline (B41778) derivative, to guide the palladium catalyst to the C-H bond adjacent to the aldehyde group. rsc.org

Iron(III) catalysis offers another route. A system using iron(III) chloride (FeCl₃) and N-iodosuccinimide (NIS) in a triflimide-based ionic liquid has been shown to be highly efficient for the regioselective iodination of various arenes. acs.org This method was successfully applied to 2-methoxybenzaldehyde, yielding the 5-iodo derivative with high selectivity. acs.org

Acid catalysis has also been explored. The use of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid, such as trifluoroacetic acid, can effectively iodinate electron-rich aromatic compounds with high regioselectivity and yield under mild conditions. organic-chemistry.org

| Catalyst System | Substrate | Halogen Source | Key Feature | Product Regioselectivity | Reference |

| Palladium(II) | Benzaldehydes | I₂ | Transient Directing Group | ortho | researchgate.netrsc.org |

| Iron(III) | 2-Methoxybenzaldehyde | NIS | Ionic Liquid Solvent | 5-iodo | acs.org |

| Trifluoroacetic Acid | Electron-rich aromatics | NIS | Mild Conditions | High | organic-chemistry.org |

Mechanistic Studies of Direct Iodination Reactions

The mechanism of direct iodination hinges on the in situ generation of a potent electrophilic iodine species. In systems using an oxidizing agent like NaIO₃ in H₂SO₄, molecular iodine is oxidized to create a highly reactive "I⁺" species. oup.com This electrophile is strong enough to attack the electron-deficient aromatic ring of benzaldehyde, leading to electrophilic aromatic substitution. mdpi.com

In the trichloroisocyanuric acid/I₂/wet SiO₂ system, it is proposed that trichloroisocyanuric acid reacts with water adsorbed on the silica surface to generate hypochlorous acid (HOCl). scielo.br The HOCl then oxidizes I₂ to produce the active electrophilic iodine species, which subsequently iodinates the aromatic ring. scielo.brscielo.br The solid silica support not only facilitates the reaction but also simplifies the work-up process. tubitak.gov.tr

Catalytic mechanisms follow different pathways. The palladium-catalyzed ortho-iodination proceeds via the formation of a palladacycle intermediate, directed by a transient imine group. rsc.org In iridium-catalyzed reactions on related substrates like benzoic acids, the mechanism is thought to involve a rate-limiting C-H activation step followed by an Ir(III)/Ir(V) catalytic cycle. acs.org

Synthesis from Substituted Benzene Precursors

An alternative to direct iodination is to start with a benzene ring that already bears a substituent that can be chemically converted into an iodo group. This is a powerful strategy, particularly when specific isomers are desired.

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring. wikipedia.orglscollege.ac.in The process begins with a primary aromatic amine, which is converted into a diazonium salt. This salt is then treated with an iodide source, typically potassium iodide (KI), to yield the corresponding aryl iodide. byjus.com

To synthesize this compound using this method, the required starting material is 3-aminobenzaldehyde. The synthesis involves two key steps:

Diazotization : 3-Aminobenzaldehyde is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). organic-chemistry.org

Iodination : The resulting diazonium salt solution is then reacted with a solution of potassium iodide. The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming this compound. wikipedia.orgbyjus.com

This method is highly versatile and generally provides good yields. It is particularly advantageous for creating specific isomers that are difficult to obtain through direct electrophilic substitution. thieme-connect.de

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly valuable. thermofisher.comeie.gr

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. clockss.orgmdpi.com It is a versatile method for creating biaryl compounds. clockss.orgmdpi.com In a typical procedure, an aryl halide, such as an iodobenzaldehyde derivative, is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. clockss.orgrsc.org A one-pot Suzuki-Miyaura reaction can be performed by first converting an aryl halide into a boronate ester in situ, followed by the addition of a second aryl halide and catalyst. clockss.org This method is advantageous as it avoids the isolation of potentially unstable boronate intermediates. clockss.org For instance, 3-hydroxy-4-iodobenzaldehyde (B145161) can participate in Suzuki-Miyaura coupling reactions to produce metal-organic framework catalysts. smolecule.com

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. clockss.orghelsinki.fi This reaction is instrumental in the synthesis of aryl-alkynes. clockss.org A one-pot Sonogashira process can be optimized by reacting an aryl halide like 3-iodo-4-methoxybenzaldehyde (B1300997) with a protected alkyne, such as ethynyltrimethylsilane, in the presence of a palladium catalyst, copper(I) iodide (CuI), and a base like triethylamine (B128534) in a suitable solvent. clockss.org Following the formation of the silylated alkyne intermediate, a deprotection agent is added along with another equivalent of the aryl halide to yield the dimeric product. clockss.org The success of this reaction often depends on carefully degassing the reaction mixture to prevent deactivation of the catalyst by oxygen. clockss.org

Advanced Synthetic Strategies for Analogs

The core structure of this compound can be modified to produce a variety of analogs with specific functionalities for research and pharmaceutical applications.

This compound N-hydroxysemicarbazone (also known as CHEMBL340051) is a derivative with potential biological applications. ontosight.ai The synthesis of this type of compound generally involves the condensation reaction between a benzaldehyde derivative and N-hydroxysemicarbazide. ontosight.ai In this specific synthesis, this compound is reacted with N-hydroxysemicarbazide in an appropriate solvent, often with a catalyst, to form the N-hydroxysemicarbazone product. ontosight.ai The presence of the iodine atom and the N-hydroxysemicarbazone group are key features that can influence the compound's biological activity. ontosight.ai

The synthesis of halogenated isomers of this compound provides compounds with altered electronic and steric properties.

3-Fluoro-4-iodobenzaldehyde: An efficient, one-step synthesis for 4-fluoro-3-iodobenzaldehyde (B1311838) involves the direct iodination of 4-fluorobenzaldehyde (B137897). google.comgoogle.com This process combines 4-fluorobenzaldehyde with an iodinating agent like N-iodosuccinimide in an acid medium, which can be an organic acid such as trifluoromethanesulfonic acid or an inorganic acid like sulfuric acid. google.comgoogle.com An alternative multi-step synthesis starts from 4-fluorobenzoic acid, which is nitrated, reduced to an amine, further reduced to an alcohol, iodinated, and finally oxidized to yield the desired benzaldehyde. google.com Another route involves the use of 4-fluoro-3-bromo-benzaldehyde as a starting material, though this can be more expensive. google.com A two-step process starting from 4-fluoro-3-iodotoluene (B1295844) has also been reported, involving bromination with N-Bromosuccinimide followed by reaction with sodium bicarbonate in DMSO. chemicalbook.com

4-Chloro-3-iodobenzaldehyde: This compound is an important intermediate for various applications. biosynth.com Information on its synthesis indicates that it can be prepared from starting materials like 4-chloro-3-nitrobenzaldehyde. chemicalbook.com The compound is commercially available and used in the development of new chemical entities. biosynth.combldpharm.com

Radiolabeled derivatives of iodobenzaldehydes are crucial for imaging studies in medical research. nih.gov The synthesis of these compounds involves incorporating a radioisotope, typically of iodine, into the molecular structure.

A general approach for preparing radioiodinated aldehydes involves a destannylation reaction. nih.gov A tin precursor, such as a tri-n-butylstannyl derivative of the desired benzaldehyde, is synthesized first. nih.gov This precursor is then reacted with a source of radioactive iodine, such as [¹²⁵I]NaI, in the presence of an oxidizing agent like chloramine-T. nih.govnih.gov This method allows for the production of no-carrier-added radiolabeled compounds. nih.gov For example, 4-diethylamino-3-[I]iodobenzaldehyde ([I]DEIBA) has been synthesized using this strategy for potential use as an imaging agent. nih.gov

Organic Reactivity and Transformation Mechanisms of 3 Iodobenzaldehyde

The chemical behavior of 3-Iodobenzaldehyde is characterized by the distinct reactivity of its two primary functional groups: the aldehyde and the aryl iodide. This allows for selective transformations at either position, making it a valuable intermediate in the synthesis of complex organic molecules. chembk.comlookchem.com

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, primarily involving the electrophilic carbonyl carbon.

The aldehyde functional group in this compound is susceptible to nucleophilic addition. ontosight.ai In these reactions, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol or other derivatives. smolecule.com This fundamental reaction pathway allows for the introduction of a wide variety of substituents and the creation of new stereocenters. The reactivity of the aldehyde can be influenced by the presence of the iodo-substituent on the aromatic ring. cymitquimica.com For instance, palladium-catalyzed intramolecular reactions can lead to the formation of nucleophilic addition products. ub.edu A cascade process initiated by nucleophilic addition has also been observed in reactions involving substituted benzaldehydes. thieme-connect.de

Condensation reactions represent a significant class of transformations for this compound. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. vulcanchem.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by a dehydration step to form the characteristic C=N double bond of the imine. researchgate.net These reactions are typically carried out in a solvent like ethanol, sometimes under reflux conditions. researchgate.netmdpi.com The formation of the imine group can be confirmed through various spectroscopic methods, including FTIR, which shows the C=N stretching vibration. researchgate.net

| Reaction Type | Reactants | Conditions | Product |

| Schiff Base Formation | This compound analogue, Primary Amine | Ethanol, 79°C | Schiff Base (Imine) |

Table 1: General Conditions for Schiff Base Formation. Data sourced from researchgate.net.

The aldehyde moiety of this compound can undergo both oxidation and reduction. libretexts.org

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This transformation involves an increase in the oxidation state of the carbonyl carbon. Common oxidizing agents for this purpose include potassium permanganate (B83412) and chromium trioxide.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol (3-Iodobenzyl alcohol). This is a transfer hydrogenation process where the aldehyde is converted to the corresponding alcohol. researchgate.net Catalysts such as palladium nanoparticles are effective for this transformation. researchgate.net Another example involves the hydrogenation of a derivative, 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, using palladium on charcoal under a hydrogen atmosphere to yield the corresponding reduced product. google.com

This compound serves as a crucial starting material for the synthesis of various derivatives. labcompare.comsigmaaldrich.cnscientificlabs.co.uk

3-Iodocinnamic Acid: This derivative is prepared from this compound. labcompare.comsigmaaldrich.cnscientificlabs.co.uk A common method for this transformation is the Horner-Wadsworth-Emmons reaction, which is particularly useful when the target cinnamic acid is not commercially available. nih.gov This reaction involves the use of a phosphonate (B1237965) ylide to convert the aldehyde into an alkene.

3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: This compound is another important derivative synthesized from this compound. labcompare.comsigmaaldrich.cnscientificlabs.co.uk The synthesis involves a coupling reaction, often a Sonogashira coupling, with 2-methyl-3-butyn-2-ol (B105114) to introduce the alkyne moiety. rsc.org The crude product can be purified through methods like Kugelrohr distillation to yield a yellowish liquid. google.com

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Phosphonate ylide | Horner-Wadsworth-Emmons | 3-Iodocinnamic acid |

| This compound | 2-Methyl-3-butyn-2-ol, Pd/Cu catalyst | Sonogashira Coupling | 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |

Table 2: Synthesis of this compound Derivatives. Data sourced from google.comnih.govrsc.org.

Reactions at the Aryl Iodide Position

The carbon-iodine bond provides a second reactive handle on the molecule, enabling a different set of transformations, most notably metal-catalyzed cross-coupling reactions.

The aryl iodide group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. ontosight.ai

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. ambeed.com This method is widely used to form biaryl compounds and has been applied to iodobenzaldehyde derivatives to create complex structures, such as metal-organic frameworks. smolecule.comsigmaaldrich.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a powerful tool for constructing aryl-alkyne linkages. lookchem.com This reaction is employed in the synthesis of derivatives like 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, as mentioned previously.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of more complex target molecules.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that involves the transfer of a halogen atom from an organic halide to an organometallic reagent. This reaction is particularly useful for the synthesis of organolithium and organomagnesium compounds from aryl iodides. gla.ac.ukacs.org

For instance, this compound can undergo a halogen-metal exchange with reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) to form the corresponding Grignard reagent. rsc.org This transformation is typically carried out at low temperatures, such as -78°C, to prevent side reactions. rsc.org The resulting organometallic species is a powerful nucleophile and can be used in subsequent reactions to form new carbon-carbon bonds. rsc.org

Halogen exchange reactions can also be catalyzed by transition metals like copper and nickel, allowing for the synthesis of aryl iodides from the less reactive aryl bromides or chlorides. gla.ac.ukgoogle.com

Electrophilic Aromatic Substitution (Influence of Iodine)

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on an aromatic ring. The substituents already present on the ring influence the rate and regioselectivity of the reaction.

The iodine atom in this compound is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609). This is due to its electron-withdrawing inductive effect. ambeed.com However, like other halogens, iodine is an ortho-, para-director. The aldehyde group is also a deactivating group and a meta-director.

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com This approach is highly atom-economical and efficient for generating molecular diversity. tcichemicals.comresearchgate.net

This compound can be a valuable component in MCRs. For example, o-iodobenzaldehydes have been used in three-component reactions with anilines and alkynes, catalyzed by cobalt, to synthesize functionalized dihydrophenanthridines. researchgate.netresearchgate.net The Ugi reaction, another well-known MCR, can utilize o-iodobenzaldehyde, an aniline (B41778), an isocyanide, and a carboxylic acid to produce α-acetamido-α-phenylacetamides, which can then undergo intramolecular C-H functionalization to yield dihydrophenanthridines. researchgate.net

Carbocyclization Reactions with Alkynes, particularly for ortho-Iodobenzaldehydes

Carbocyclization reactions are intramolecular or intermolecular processes that form cyclic structures. ortho-Iodobenzaldehydes are particularly useful substrates for carbocyclization reactions with alkynes to synthesize indenol derivatives. colab.wsacs.orgacs.orgnih.gov

In a typical reaction, an o-iodobenzaldehyde is treated with an alkyne in the presence of a cobalt catalyst, such as Co(dppe)I₂, and a reducing agent like zinc powder. acs.orgacs.orgnih.gov This reaction proceeds with high regioselectivity, especially with unsymmetrical alkynes, to afford indenols in good to excellent yields. colab.wsacs.orgacs.org The proposed mechanism involves the reduction of the Co(II) catalyst to a Co(I) species, which then undergoes oxidative addition with the o-iodobenzaldehyde. acs.org Palladium catalysts have also been employed for similar transformations. colab.ws

Conformational Isomerism and Rotational Barriers

The rotation of the aldehyde group (CHO) around the C-C bond connecting it to the benzene ring in this compound gives rise to conformational isomerism. This rotation is not free and is hindered by a specific energy barrier, leading to the existence of distinct rotational isomers, also known as conformers.

Research into the conformational landscape of this compound has identified two primary planar conformers: the O-trans and O-cis isomers. aip.orgresearchgate.net In the O-trans conformer, the oxygen atom of the aldehyde group is directed away from the iodine substituent, while in the O-cis conformer, it is directed towards the iodine atom.

Experimental and theoretical studies have been conducted to determine the relative stabilities of these conformers and the energy barrier to their interconversion. Single-crystal X-ray diffraction analysis has shown that this compound crystallizes exclusively in the O-trans form. nih.gov This indicates that the O-trans conformer is the more stable form in the solid state. aip.org

Computational studies using density functional theory (DFT) have provided further insights into the energetics of these conformers. nih.gov These theoretical examinations have calculated the energy difference between the O-trans and O-cis isomers. The findings indicate that the free energy difference between the two conformers is small. nih.govnlk.cz Despite this small energy difference, the rotational barrier for the interconversion between the O-cis and O-trans forms is significant. nih.govnlk.cz

Detailed computational analysis, specifically using the B3LYP functional with the 6-311+G(3df,p) basis set for carbon, hydrogen, and oxygen, and the LANL2DZ basis set for iodine, has quantified this rotational barrier. nih.gov The calculated barrier for the internal rotation of the aldehyde group is approximately 8 kcal/mol. nih.govnlk.cz This barrier is a measure of the energy required to rotate the aldehyde group from one planar conformation (e.g., O-trans) to the other (O-cis) through a transition state where the aldehyde group is perpendicular to the benzene ring.

The preference for the O-trans conformer in the solid state for this compound is a notable characteristic among meta-halobenzaldehydes. aip.org For instance, in the cases of m-chloro- and m-bromobenzaldehyde, the O-cis form is the lower energy conformer. aip.org The stability of the O-trans isomer in this compound is influenced by the electronic and steric effects of the iodine substituent. aip.org

Research Findings on this compound Conformational Analysis

| Parameter | Finding | Method |

| Stable Conformer (Solid State) | O-trans | Single-Crystal X-ray Diffraction aip.orgnih.gov |

| Conformational Isomers | O-trans and O-cis identified aip.orgnih.gov | DFT Calculations, Infrared Spectroscopy aip.orgnih.gov |

| Rotational Barrier | ~8 kcal/mol | DFT (B3LYP/LANL2DZ) Calculations nih.govnlk.cz |

| Energy Difference between Isomers | Small | DFT Calculations, Infrared Spectroscopy of neat liquid aip.orgnih.gov |

Applications of 3 Iodobenzaldehyde in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Development

In the quest for new therapeutic agents, 3-Iodobenzaldehyde has proven to be an invaluable scaffold. Its presence in synthetic pathways allows for the introduction of an iodine atom, which can be crucial for modulating biological activity or can serve as a handle for further chemical modifications, such as cross-coupling reactions.

This compound is a well-established precursor for a diverse range of molecules with potential therapeutic applications. ontosight.aisigmaaldrich.comlabcompare.com Its aldehyde group readily participates in condensation and reductive amination reactions, while the iodine atom facilitates carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings. mdpi.comresearchgate.net This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

Research has demonstrated its use as a starting material in the synthesis of various intermediates and potential drug candidates. mdpi.commdpi.com For instance, it has been used to prepare thiazolidinone building blocks, which are designed as bioisosteric replacements for carboxylic acids in drug molecules to improve pharmacokinetic properties. kingston.ac.uk It is also a key reactant in the synthesis of vacuolin-1 (B1683467) analogues, which are investigated as autophagy inhibitors. mdpi.com Other notable compounds prepared from this compound include 3-iodocinnamic acid and various heterocyclic structures. sigmaaldrich.comlabcompare.comsigmaaldrich.com

Table 1: Selected Precursor Applications of this compound in Organic Synthesis

| Resulting Compound/Intermediate Class | Reaction Type | Research Area | Reference |

|---|---|---|---|

| Cyclopropane Carboxylic Acid Derivatives | Multi-step synthesis including Buchwald-Hartwig reaction | Antimicrobial Adjuvants | mdpi.com |

| 5-(3-Iodophenylmethylene)-2,4-thiazolidinedione | Knoevenagel Condensation | Drug Design (Bioisosteres) | kingston.ac.uk |

| Vacuolin-1 Analogues | Condensation | Anticancer (Autophagy Inhibitors) | mdpi.com |

| (Iodophenyl) Carbinols | Nucleophilic Addition | Anticancer (Kinase Inhibitors) | rsc.org |

| 3-Iodocinnamic Acid | Wittig or similar olefination reaction | General Organic Synthesis | sigmaaldrich.comlabcompare.comsigmaaldrich.com |

| Bioactive Quinazolines | Multi-step synthesis from a derivative | Medicinal Chemistry | researchgate.netscielo.br |

The this compound framework is integral to the synthesis of numerous compounds screened for specific biological activities.

Antimicrobial Activity : Derivatives of this compound have shown promise in combating microbial infections. Benzylamine (B48309) derivatives synthesized from 3-ethoxy-2-hydroxy-5-iodobenzaldehyde have been evaluated for activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com In a different study, this compound was used to create a library of compounds, including inhibitors of O-Acetylserine Sulfhydrylase, which act as adjuvants to the antibiotic colistin (B93849) in Gram-negative bacteria. mdpi.com Furthermore, it has been used in the synthesis of 2-styryl-5-nitroimidazole derivatives tested for their activity against the protozoan parasite Giardia lamblia. nih.gov

Antiviral Activity : The development of novel antiviral agents has also utilized this compound. For example, this compound N-hydroxysemicarbazone is a derivative that has been investigated for potential antiviral properties. ontosight.ai Another derivative, this compound (6-chloro-3-pyridazinyl)hydrazone, has been identified as a compound of interest for potential antiviral therapies. ontosight.ai

Anticancer Activity : A significant area of research involves the incorporation of this compound into potential anticancer agents. It is a key reactant for producing vacuolin-1 analogues, which function as autophagy inhibitors and are studied for their role in cancer treatment. mdpi.com Derivatives such as this compound N-hydroxysemicarbazone have been studied for their potential to inhibit the growth of cancer cell lines. ontosight.ai In the development of kinase inhibitors for glioblastoma, ortho-iodobenzaldehydes are reacted with benzo[b]thiophenes to generate precursor carbinols. rsc.org

Table 2: Examples of Biologically Active Derivatives Synthesized Using this compound

| Derivative Class | Target Activity | Research Finding | Reference |

|---|---|---|---|

| Benzylamine Derivatives | Antimicrobial (Anti-tuberculosis) | Synthesized via reductive amination of a this compound derivative and showed activity against M. tuberculosis. | openmedicinalchemistryjournal.com |

| 2-Styryl-5-Nitroimidazoles | Antimicrobial (Anti-giardial) | Synthesized by reacting dimetridazole (B1670680) with this compound for evaluation against G. lamblia. | nih.gov |

| N-hydroxysemicarbazones | Anticancer, Antiviral | The this compound derivative has been studied for its potential to inhibit cancer cell growth and for antiviral applications. | ontosight.ai |

| Triazine Derivatives (Vacuolin-1 Analogues) | Anticancer (Autophagy Inhibition) | Condensation with this compound yielded analogues that act as autophagy inhibitors. | mdpi.com |

| Indenothiophenones | Anticancer (Kinase Inhibition) | Ortho-iodobenzaldehydes are key intermediates in the synthesis of DYRK1A/CLK1 kinase inhibitors for glioblastoma. | rsc.org |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. The this compound scaffold is highly valuable in this context. The iodine atom's position and electronic properties can be systematically compared with other halogens (fluorine, chlorine, bromine) or functional groups to probe their effect on biological activity.

For instance, in the development of anti-tuberculosis agents, the effect of various substituents on the benzylamine derivatives, originating from iodinated benzaldehydes, was crucial in determining their activity. openmedicinalchemistryjournal.com Similarly, SAR studies of vacuolin-1 analogues revealed that the nature and position of substituents on the aromatic rings, including the one derived from this compound, significantly impacted their autophagy-inhibiting potency. mdpi.com Understanding these relationships allows researchers to rationally design molecules with improved therapeutic profiles. ontosight.ai

The unique properties of the iodine atom make this compound an attractive component in the design of ligands for specific biological targets like enzymes and receptors. The iodine atom is capable of forming halogen bonds, a type of non-covalent interaction that can enhance binding affinity and specificity to a protein's active site.

Research into multifunctional ligands for cancer therapy has explored the effect of halogen substitutions on ligand binding. sfu.ca It has been noted that different halogen substituents can shift the binding affinity for biological targets, with iodine playing a role in enhancing target specificity. sfu.ca This principle is applied in the rational design of molecules intended to interact with specific biomolecular targets, such as the development of inhibitors for mutant p53 aggregation in cancer cells or the design of potent kinase inhibitors. rsc.orgsfu.ca

Materials Science and Engineering

Beyond pharmaceuticals, this compound and its derivatives are emerging as important building blocks in materials science for the creation of advanced functional materials.

The reactivity of this compound makes it suitable for incorporation into polymer structures, either as a monomer or as a modifying agent to bestow specific properties on the final material. iodobenzene.ltd The presence of the iodo-aryl group can enhance properties such as refractive index, thermal stability, or flame retardancy. It also provides a reactive site for post-polymerization modification.

A key application is in the synthesis of functional monomers for polymerization. For example, derivatives like 2,3,5,6-tetrafluoro-4-iodobenzaldehyde undergo Wittig reactions to produce 2,3,5,6-tetrafluoro-4-halostyrenes. thieme-connect.com These styrene (B11656) derivatives are valuable monomers for creating functional polymers where the iodine atom acts as a halogen-bond donor site, influencing the material's self-assembly and bulk properties. thieme-connect.com In another application, this compound is used in Suzuki coupling reactions to synthesize model fragments for studying the properties of polyradicals, which are of interest for developing novel magnetic and electronic materials. researchgate.net

Table 3: Synthesis of Monomers and Model Compounds for Materials Science

| Resulting Monomer/Model Compound | Aldehyde Precursor | Synthetic Method | Potential Application | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-iodostyrene | 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde | Wittig Reaction | Functional polymers with halogen-bond donor sites | thieme-connect.com |

| Phenol-based Model Fragments | This compound | Suzuki Coupling | Study of polyradicals for magnetic/electronic materials | researchgate.net |

Development of Organic Electronic Materials (e.g., OLEDs)

This compound is identified as a key intermediate in the development of materials for organic electronics. chemimpex.combldpharm.comambeed.com It is specifically noted for its application in the synthesis of Organic Light-Emitting Diode (OLED) materials. ambeed.com The presence of the iodo group provides a reactive site for cross-coupling reactions, which are instrumental in constructing the complex conjugated systems required for efficient light emission in OLEDs. While research also highlights the use of the related compound 3-Hydroxy-4-iodobenzaldehyde (B145161) in developing organic electronic materials due to its unique electronic properties, this compound itself is categorized as a building block for this field. chemimpex.comambeed.com

Contributions to Dyes and Pigments

The synthesis of novel dyes and pigments is another significant application of this compound. bldpharm.comambeed.comchembk.com It is classified as a material building block for organic pigments. bldpharm.com The compound's utility in this area stems from its role as a versatile intermediate. chembk.com For instance, iodinated aromatic aldehydes are used as starting materials in multi-step syntheses to produce complex dye scaffolds, such as certain aza-BODIPY dyes. tcu.edu The term "pigment" typically refers to finely dispersed color-generating substances, whereas "dyes" are dissolved in a substrate. d-nb.info Research into perylene (B46583) bisimide (PBI) dyes, a class of high-performance pigments, also involves synthetic routes that can utilize halogenated precursors to build the core structure. d-nb.info

Creation of Advanced Materials with Tailored Properties

Beyond electronics and dyes, this compound is a precursor for creating a variety of advanced materials with specific, tailored properties. ambeed.comangchenchem.com Its utility extends to the synthesis of material building blocks for liquid crystals and small molecule semiconductors. ambeed.com The reactivity of the iodo- and aldehyde- functional groups allows for its incorporation into larger, complex architectures. For example, related iodobenzaldehydes are known to participate in Suzuki–Miyaura coupling reactions to produce Metal-Organic Framework (MOF) catalysts, which are highly porous materials with applications in catalysis and gas storage. smolecule.comsigmaaldrich.com

Catalysis Research

In the field of catalysis, this compound plays a role both as a component in ligand synthesis and as a substrate for evaluating novel catalysts.

Ligand Component in Metal-Catalyzed Transformations

This compound and its isomers serve as starting materials in the synthesis of more complex molecules that can act as ligands in metal-catalyzed reactions. For instance, ortho-iodobenzaldehydes react with amidine hydrochlorides in copper-catalyzed Ullmann condensations to produce highly functionalized quinazolines. mdpi.comfrontiersin.org These quinazoline (B50416) structures can be part of larger systems used in catalysis. Similarly, multi-component reactions catalyzed by metals like cobalt or palladium can use iodobenzaldehydes as a key input to build diverse heterocyclic scaffolds which may themselves be ligands or possess catalytic activity. rsc.orgresearchgate.net These processes often involve the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the iodine atom, demonstrating the compound's value in constructing intricate molecular frameworks for catalytic applications. rsc.org

Role in the Development of Heterogeneous Nanocatalysts

This compound is utilized as a model substrate to probe the efficiency and reactivity of newly developed heterogeneous nanocatalysts. In one study, the photoreduction of this compound was used to test the catalytic performance of a perylenebisimide–SiO2 (PBI-SiO2) hybrid material under visible light. d-nb.inforsc.org The successful reduction of the compound helped to characterize the photoredox activity of the nanocatalyst. d-nb.info In another example, iron nanoparticles doped with palladium (Fe/ppm Pd NPs) were shown to catalyze reactions involving this compound in an aqueous medium, highlighting its use in evaluating the performance of novel nanoparticle-based catalysts. escholarship.org The use of related compounds like 4-iodobenzaldehyde (B108471) is also prevalent in testing heterogeneous catalysts, such as bimetallic nickel-palladium nanoparticles on carbon nanotubes for Suzuki cross-coupling reactions. acs.org

Analytical Chemistry Applications

While direct applications of this compound in analytical chemistry are not extensively detailed, related iodinated and hydroxylated benzaldehydes are employed in this field. For example, 3-Hydroxy-4-iodobenzaldehyde is used in analytical methods designed to detect and quantify specific biomolecules, where it contributes to enhancing the sensitivity and accuracy of assays. chemimpex.com This suggests a potential for functionalized iodobenzaldehyde derivatives in the development of specialized analytical reagents.

Table of Chemical Properties: this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO | nih.govvwr.com |

| Molecular Weight | 232.02 g/mol | nih.govsigmaaldrich.com |

| Appearance | White to yellow powder/crystal | tcichemicals.com |

| Melting Point | 57-60 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water | chembk.comchemicalbook.comfishersci.com |

| CAS Number | 696-41-3 | nih.govsigmaaldrich.com |

Use in Detecting and Quantifying Biomolecules

This compound serves as a important starting material in the synthesis of specialized probes for the detection and quantification of biomolecules. Its utility lies in its ability to be incorporated into larger molecular structures, such as fluorescent dyes and radioiodination agents, which can then be used to tag and measure biological entities like fungal pathogens and proteins. Research in this area has led to the development of advanced tools for bioimaging and quantitative analysis in complex biological samples.

One notable application involves the creation of fluorogenic probes for imaging fungal infections. Scientists have synthesized a novel Trp-BODIPY fluorogenic amino acid using this compound as a key precursor. researchgate.netgla.ac.uk This specialized amino acid can be incorporated into short antimicrobial peptides. These peptides, when containing the Trp-BODIPY unit, exhibit a remarkable increase in fluorescence when they interact with the hydrophobic microenvironment of fungal cell membranes, allowing for direct imaging of the pathogen without the need for wash-out steps. ub.edu This approach has been successfully used to visualize the fungal pathogen Aspergillus fumigatus in ex vivo human pulmonary tissue, demonstrating its potential for diagnosing invasive fungal infections. ub.edugoogle.com

The synthesis of this Trp-BODIPY amino acid begins with the condensation of this compound with 2,4-dimethylpyrrole, followed by oxidation and boron complexation to form the BODIPY core. gla.ac.uk This BODIPY derivative is then coupled to a protected tryptophan amino acid. The resulting fluorogenic amino acid has been shown to have a significant increase in fluorescence quantum yield when it moves from an aqueous environment to a hydrophobic one, a key feature for its function as a "turn-on" probe. researchgate.net

Table 1: Synthesis and Properties of a Trp-BODIPY Fluorogenic Amino Acid Derived from this compound

| Step | Reactants | Product | Key Findings |

|---|---|---|---|

| 1. BODIPY Core Synthesis | This compound, 2,4-dimethylpyrrole, DDQ, BF3·OEt2 | 8-(3-Iodophenyl)-BODIPY | Successful synthesis of the iodinated BODIPY core. gla.ac.uk |

| 2. Amino Acid Coupling | 8-(3-Iodophenyl)-BODIPY, Protected Tryptophan | Trp-BODIPY fluorogenic amino acid | Spacer-free C-C linkage between tryptophan and the BODIPY fluorogen. ub.edu |

| 3. Fluorogenic Properties | Trp-BODIPY amino acid in PBS vs. Phospholipid membranes | - | Significant fluorescence enhancement in hydrophobic microenvironments. researchgate.net |

| 4. Application | Peptide-Trp-BODIPY conjugate | Imaging of Aspergillus fumigatus | Enabled rapid and direct fungal imaging in ex vivo human tissue. ub.edugoogle.com |

Another significant application of this compound is in the quantification of proteins through radioiodination. Derivatives of this compound, such as N-succinimidyl 3-iodobenzoate (B1234465) ([*I]SIB), are synthesized to act as agents for attaching radioactive iodine isotopes to proteins. researchgate.net This indirect labeling method is particularly useful for proteins that undergo internalization into cells, as it can lead to better retention of the radioactive signal within the target cells compared to direct iodination methods. nih.gov

The synthesis of these agents often involves the preparation of a trialkylstannyl precursor, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate, which can then be radioiodinated. researchgate.net The resulting radio-iodinated agent, like [*I]SIB, can then be conjugated to proteins, such as monoclonal antibodies, for use in preclinical imaging and biodistribution studies to quantify the protein's presence in different tissues. snmjournals.orgresearchgate.net For example, antibodies labeled using this method have been evaluated for imaging HER2 receptor expression in tumors. mdpi.com

Table 2: Application of this compound Derivatives in Protein Radioiodination and Quantification

| Derivative | Application | Biomolecule Target | Key Quantitative Finding |

|---|---|---|---|

| N-succinimidyl 3-[125I]iodobenzoate ([125I]SIB) | Radioiodination for PK and biodistribution studies | IgG molecule (protein-01) | Successful labeling for pharmacokinetic assessment. researchgate.net |

| N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB) | Radioiodination for enhanced tumor targeting | Anti-HER2 5F7 sdAb | Resulted in high tumor uptake and retention. researchgate.net |

| N-succinimidyl-para-[125I]iodobenzoate (SPIB) | Indirect radioiodination for molecular imaging | Anti-HER2 DARPin (HE)3-G3 | Provided superior imaging contrast compared to direct labeling. mdpi.com |

| N-succinimidyl 3-18F-fluorobenzoate (18F-SFB) | 18F-labeling for immunoPET | Anti-HER2 Nanobody 5F7 | High tumor uptake observed in PET imaging studies. snmjournals.org |

Computational and Theoretical Studies of 3 Iodobenzaldehyde

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the properties of molecules like 3-iodobenzaldehyde. rsc.orgnih.gov DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying the electronic structure and geometry of medium-sized organic molecules.

Optimization of Molecular Geometry and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For halogenated benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the benzene (B151609) ring. researchgate.net

Computational studies on similar benzaldehyde (B42025) derivatives have shown that the planarity of the molecule and the rotational barrier of the aldehyde group are influenced by the nature and position of the substituents on the ring. rsc.org For this compound, DFT calculations can elucidate the preferred conformation and the energy barriers between different rotational isomers.

Table 1: Selected Predicted Geometrical Parameters for Benzaldehyde Derivatives from Computational Studies

| Parameter | 4-(Dimethylamino)benzaldehyde (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | |

| C=O | 1.229 |

| C-N | 1.371 |

| Bond Angles (°) ** | |

| C-C-O | 124.3 |

| C-C-N | 121.5 |

| Dihedral Angles (°) ** | |

| C-C-C-O | 179.9 |

| Data adapted from a study on a related benzaldehyde derivative to illustrate typical computational outputs. |

Prediction of Vibrational Frequencies and Spectroscopic Assignments (FT-IR, Raman)

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and Raman) of molecules. cardiff.ac.uk By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net These calculations help identify characteristic stretching, bending, and torsional modes of the aldehyde group, the benzene ring, and the carbon-iodine bond.

For instance, the carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum of benzaldehydes. Theoretical calculations can predict this frequency and how it is influenced by the iodine substituent. researchgate.net Comparing the calculated spectra with experimental data provides a detailed understanding of the molecule's vibrational properties. esisresearch.org

Table 2: Illustrative Vibrational Frequencies for Substituted Benzaldehydes

| Vibrational Mode | 3-Hydroxy-4-nitrobenzaldehyde (Calculated, cm⁻¹) | 3-Hydroxy-4-nitrobenzaldehyde (Experimental FT-IR, cm⁻¹) | 3-Hydroxy-4-nitrobenzaldehyde (Experimental FT-Raman, cm⁻¹) |

| O-H Stretch | 3269 | 3400 | - |

| C-H Stretch (Aromatic) | 3115 | - | - |

| C=O Stretch | - | 1650-1200 (range for stretching modes) | - |

| C-C Stretch (Ring) | - | 1461 | 1437 |

| O-H In-plane Bend | 1309 | 1309 | 1309 |

| Data from a study on a substituted benzaldehyde to exemplify typical vibrational analysis. |

Analysis of Electronic Structure and Charge Distribution

Understanding the electronic structure is key to predicting a molecule's reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within this compound. Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution, orbital interactions, and the nature of chemical bonds. researchgate.net

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density and predict sites susceptible to electrophilic or nucleophilic attack. For this compound, these studies can reveal how the electronegative iodine atom and the electron-withdrawing aldehyde group influence the electronic properties of the benzene ring.

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the motion of atoms and molecules, providing insights into conformational changes, solvent effects, and interactions with other molecules. For this compound, MD simulations could be used to explore its behavior in different solvent environments or its interaction with larger systems like biological macromolecules. rsc.org

In Silico Studies of Interactions with Biological Targets

In silico methods, such as molecular docking, are crucial in drug discovery and design for predicting how a molecule might interact with a biological target, like an enzyme or a receptor. nih.govresearchgate.net These computational techniques place the molecule (ligand) into the binding site of a protein and estimate the binding affinity and mode. mdpi.com

For derivatives of benzaldehyde, which are scaffolds for various biologically active compounds, docking studies can identify potential protein targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov Such studies on this compound could explore its potential as an inhibitor for specific enzymes, for example, by predicting its binding to aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer. nih.govmdpi.com

Comparison with Other Halogenated Benzaldehyde Analogs

Computational studies are valuable for comparing the properties of a series of related compounds. By systematically studying different halogenated benzaldehydes (e.g., fluoro-, chloro-, bromo-, and iodo-benzaldehydes), researchers can understand how the nature of the halogen atom affects the molecule's geometry, electronic structure, and reactivity. researchgate.netnih.gov

These comparative studies can reveal trends in properties such as bond lengths, vibrational frequencies, and dipole moments. For example, DFT calculations can quantify how the increasing size and polarizability from fluorine to iodine influence intermolecular interactions, such as halogen bonding. researchgate.net This comparative approach provides a deeper understanding of structure-property relationships within this class of compounds. mdpi.com

Studies on Ionized Forms and Dissociative Ionization of this compound

Computational and theoretical studies have provided significant insights into the behavior of ionized this compound and its dissociative ionization pathways. Research in this area has often focused on the generation and stability of various isomeric forms of the benzaldehyde radical cation through the collisional deiodination of protonated iodobenzaldehydes.

One key area of investigation has been the formation of distonic isomers of ionized benzaldehyde from the dissociative ionization of precursors like this compound. umons.ac.be In these studies, tandem mass spectrometry techniques are coupled with density functional theory (DFT) calculations to characterize the structures and energetics of the resulting ions. umons.ac.be

For instance, the collision-induced dissociation (CID) of protonated this compound has been explored as a method to produce dehydrophenylhydroxycarbenium ions, which are potential isomers of the benzaldehyde radical cation. umons.ac.be The process involves the loss of an iodine atom, leading to the formation of various [C7H6O]•+ radical cations. The stability and isomerization pathways of these ions are then computationally analyzed.

Research Findings on Ionized this compound

Studies have shown that while distonic isomers of the benzaldehyde radical cation can be generated from the dissociative ionization of this compound, many of these species are kinetically unstable and readily isomerize to the more stable ionized benzaldehyde. umons.ac.be DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been instrumental in determining the relative energies and isomerization barriers of these species. umons.ac.be

The research indicates that the distonic ions, although higher in energy than the conventional ionized benzaldehyde, are located in potential energy wells. umons.ac.be However, the energy barriers for their isomerization back to the more stable benzaldehyde radical cation are relatively low, explaining their transient nature in experimental observations. umons.ac.be

The following table summarizes the key computational findings regarding the ionized forms of benzaldehyde generated from precursors including this compound.

| Ion Species | Relative Energy (kJ mol⁻¹) | Isomerization Barrier (kJ mol⁻¹) | Computational Method |

| Ionized Benzaldehyde (a) | 0 | - | B3LYP/6-31+G(d,p) |

| Distonic Isomer (b) | ~50-60 | ~70 (for b → a) | B3LYP/6-31+G(d,p) |

| Distonic Isomer (c) | ~50-60 | - | B3LYP/6-31+G(d,p) |

| Distonic Isomer (d) | ~50-60 | - | B3LYP/6-31+G(d,p) |

Data sourced from studies on the dissociative ionization of isomeric iodobenzaldehydes. umons.ac.be

It has also been proposed that low-energy hydrogen migrations or a benzyl/tropylium-type isomerization may precede the collisional deiodination of protonated this compound. umons.ac.be These computational models help to interpret the experimental collision-induced dissociation spectra of the molecular ions.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in 3-Iodobenzaldehyde Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for this compound, aiming to reduce environmental impact and enhance efficiency. Research is focused on several sustainable strategies:

Biocatalysis : The use of enzymes in synthesis is a promising green alternative. Laccase-catalyzed iodination of phenolic compounds using potassium iodide as the iodine source presents a sustainable method. rsc.org While enzymatic iodination of 3-hydroxybenzaldehyde (B18108) precursors is still being explored, biocatalysis offers a significant step towards greener synthesis pathways. unito.it

Eco-Friendly Reagents and Solvents : Researchers have developed procedures using iodine and iodic acid in greener reaction media like polyethylene (B3416737) glycol (PEG-400), which offers advantages such as simple procedures and easy product isolation. researchgate.net The use of less hazardous solvents, such as 2-MeTHF, is also being investigated. unito.it

Process Optimization : On an industrial scale, the adoption of continuous flow reactors can improve mixing and heat transfer during iodination, leading to better yields and control. Furthermore, implementing solvent recycling and catalyst reuse protocols significantly minimizes waste, aligning with green chemistry principles.

| Green Synthesis Approach | Key Features | Research Findings |

| Biocatalysis | Use of enzymes (e.g., laccase) | Laccase-catalyzed iodination offers a sustainable route using KI. rsc.org |

| Eco-Friendly Media | Replacement of hazardous solvents with greener alternatives | Polyethylene glycol (PEG-400) provides an effective and recyclable medium for iodination. researchgate.net |

| Process Intensification | Use of continuous flow reactors and catalyst recycling | Enhances reaction efficiency, reduces waste, and improves scalability. |

Exploration of Novel Reaction Pathways and Mechanisms

This compound serves as a versatile building block for creating complex molecular architectures through a variety of novel reaction pathways. Its reactivity is being harnessed in several advanced synthetic methods:

Multicomponent Reactions (MCRs) : This compound is a key reactant in MCRs, which allow for the synthesis of complex products in a single step. For instance, cobalt-catalyzed three-component reactions involving o-iodobenzaldehyde lead to the formation of polyhydroquinolines and quinazolines, which are important pharmacological scaffolds. researchgate.net

Domino Reactions : One-pot, domino reactions, such as the allylstannylation and intramolecular Heck reaction, utilize 2-iodobenzaldehydes to produce 3-methyleneindan-1-ols. acs.org A more recent development involves a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, a strategy that could be adapted for iodo-analogs. acs.org

Cross-Coupling Reactions : this compound is a substrate in various cross-coupling reactions, including the Sonogashira reaction, to form C-C bonds. tezu.ernet.in It also participates in the Morita–Baylis–Hillman reaction, providing access to complex cinnamyl alcohol derivatives. thieme-connect.com

Photochemical Reactions : The photoreduction of this compound has been demonstrated, opening avenues for light-induced synthetic transformations. d-nb.info Additionally, visible light can induce C-S bond formation through a sequence involving halogen-bond interactions and a photoinduced single electron transfer (SET) process. acs.org

| Reaction Type | Description | Example Application of (Iodo)benzaldehydes |

| Multicomponent Reactions | Multiple reactants combine in a single step to form a complex product. | Synthesis of polyhydroquinolines and quinazolines. researchgate.net |

| Domino (One-Pot) Reactions | Sequential transformations occur in a single pot without isolating intermediates. | Synthesis of 3-methyleneindan-1-ols via allylboration-Heck reaction. acs.org |

| Cross-Coupling Reactions | Two fragments are joined with the aid of a metal catalyst. | Sonogashira and Morita–Baylis–Hillman reactions. tezu.ernet.inthieme-connect.com |

| Photochemical Reactions | Reactions initiated by the absorption of light. | Photoreduction and visible light-induced C-S bond formation. d-nb.infoacs.org |

Advanced Applications in Drug Discovery and Development

The structural motifs derived from this compound are of significant interest in medicinal chemistry and drug discovery.

The compound serves as a crucial intermediate in synthesizing a wide range of biologically active molecules and potential pharmaceuticals. smolecule.com While this compound itself may not show strong biological activity, its derivatives have been explored for various therapeutic uses, including antimicrobial, anticancer, and neuroprotective effects. ontosight.ai

A key application lies in the development of radiopharmaceuticals. The iodine atom on the benzaldehyde (B42025) ring can be substituted with a radioactive isotope, creating imaging agents for diagnostic purposes or targeted radiotherapeutics. ontosight.ai Furthermore, this compound is a starting material for various compounds, such as 3-iodocinnamic acid, which are investigated for their pharmacological potential. sigmaaldrich.comsigmaaldrich.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and synthesis, with significant implications for research involving this compound.

Investigation of Supramolecular Interactions Involving this compound

The iodine atom in this compound plays a crucial role in directing non-covalent interactions, particularly halogen bonding. This interaction, where the halogen atom acts as an electrophilic region (a "σ-hole"), is a powerful tool in crystal engineering and supramolecular chemistry. acs.orgacs.org

Research has shown that the strength of halogen bonds increases with the size of the halogen atom (I > Br > Cl), making iodoarenes like this compound potent halogen bond donors. acs.orgrsc.org These directional interactions can be used to assemble molecules into well-defined, one-dimensional chains and more complex architectures. researchgate.net For example, the crystal structure of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde reveals linear polymeric chains held together by O···I halogen bonds. acs.orgresearchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are employed to study and visualize these interactions, confirming the formation of halogen bonds and assessing their strength. mdpi.com Future research will likely focus on harnessing these predictable supramolecular interactions to design novel materials, such as liquid crystals and functional co-crystals, based on the this compound scaffold.

Q & A

Basic: What are the standard synthetic routes for preparing 3-iodobenzaldehyde, and how do reaction conditions influence yield?

Answer:

this compound is commonly synthesized via halogenation or cross-coupling reactions. For example, in the preparation of meta-substituted cinnamaldehydes, it is generated through a Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate, nBuLi, and this compound in THF at −78 °C . Palladium-catalyzed methods using aryl iodides and tert-butyl isocyanide with formate salts as hydride donors can achieve high yields (e.g., 92%) under optimized conditions (6 h reaction time) . Yield variations arise from factors like temperature control (−78 °C for ketone stabilization), solvent choice (THF vs. DMF), and catalyst loading (e.g., Pd(PPh₃)₄). Byproducts such as 3-iodobenzoic acid (3% yield under oxidative conditions) highlight the need for precise stoichiometry and inert atmospheres .

Advanced: How can competing reaction pathways (e.g., oxidation vs. reduction) be controlled during this compound utilization in photoredox catalysis?

Answer:

Photoreduction of this compound to benzaldehyde requires careful control of light wavelength (e.g., λ=456 nm Kessil® lamp), electron donors (e.g., Et₃N), and hybrid catalysts (e.g., APTS-Br-PBI@SiO₂). Excess Et₃N (8 equiv.) suppresses oxidative pathways by scavenging radicals, while DMF solvent stabilizes intermediates. Competing iodobenzaldehyde oxidation to carboxylic acids can occur under aerobic conditions; thus, degassing and N₂ purging are critical . Mechanistic studies using ESR or transient absorption spectroscopy are recommended to monitor reactive intermediates and adjust irradiation time (e.g., 8 h optimal in DMF at 30 °C) .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

1H and 13C NMR in CDCl₃ are standard for structural confirmation. Key signals include δ 9.92 (s, 1H, aldehyde proton) and δ 190.9 (carbonyl carbon) . X-ray crystallography resolves iodine positioning and hydrogen-bonding networks, as seen in this compound 2,4-dinitrophenylhydrazone structures (C–H⋯O and iodo-nitro interactions) . Purity analysis via LRMS (ESI) and melting point determination (e.g., 58.3–59.7 °C) are critical to distinguish from byproducts .

Advanced: How do steric and electronic effects of the iodine substituent influence this compound’s reactivity in cross-coupling reactions?

Answer:

The iodine atom’s strong electron-withdrawing nature activates the aldehyde group for nucleophilic attack but can hinder transmetalation in Pd-catalyzed reactions. Steric effects are minimal due to the meta-position, enabling efficient coupling in bulky ligand systems (e.g., Pd(PPh₃)₄). Computational studies (DFT) suggest that iodine’s polarizability enhances oxidative addition rates compared to chloro or bromo analogs. However, competing protodeiodination may occur under basic conditions, necessitating low-temperature protocols (−78 °C) and non-nucleophilic bases (e.g., Et₃N) .

Basic: What are common byproducts in this compound reactions, and how are they identified and mitigated?

Answer:

Byproducts include 3-iodobenzoic acid (from overoxidation) and dehalogenated benzaldehyde. These are identified via TLC, GC-MS, or comparative NMR (e.g., absence of aldehyde proton at δ 9.92 in carboxylic acid derivatives) . Mitigation strategies:

- Oxidation control: Use mild oxidizing agents (e.g., pyridinium dichromate) instead of strong acids .

- Reductive conditions: Employ DIBAL for selective reductions without dehalogenation .

- Catalyst tuning: Pd-based catalysts with chelating ligands reduce protodeiodination .

Advanced: How does this compound function in supramolecular chemistry, particularly in hydrogen-bonded frameworks?

Answer:

The iodine atom participates in halogen bonding (C–I⋯O–N/O–NO₂ interactions) and stabilizes crystal lattices. For example, this compound 2,4-dinitrophenylhydrazone forms 1D chains via N–H⋯O and C–H⋯O bonds, while iodine-nitro interactions extend these into 3D networks . Such frameworks are analyzed via single-crystal XRD (e.g., space group P2₁/c) and Hirshfeld surface analysis to quantify interaction strengths. Applications include designing porous materials for gas storage or catalysis .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to volatile aldehydes.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First aid: Immediate eye washing (15 min) and medical consultation for inhalation exposure .

Advanced: What strategies optimize this compound’s solubility and stability in aqueous biocatalytic systems?

Answer:

Enhancing solubility requires co-solvents (e.g., 10% DMSO in H₂O) or micellar systems (e.g., CTAB). Stability is improved by avoiding prolonged light exposure (due to aldehyde photolability) and pH control (neutral to slightly acidic). For oxidative biocatalysis, oxygen equilibrium is maintained via continuous flow reactors, reducing aldehyde decomposition .

Basic: How is isotopic labeling (e.g., [U-Ring-¹³C₆]-3-iodobenzaldehyde) achieved, and what are its applications?

Answer:

Isotopic labeling involves Suzuki-Miyaura coupling with ¹³C-enriched precursors or direct iodination of ¹³C-labeled benzaldehyde. Applications include mechanistic tracer studies (e.g., tracking aldehyde oxidation pathways via LC-MS) and NMR-based metabolic profiling .

Advanced: What computational methods are used to predict this compound’s reactivity in novel reaction systems?

Answer:

Density Functional Theory (DFT) calculates transition states and activation energies for cross-coupling or photoredox pathways. Molecular dynamics simulations model solvent effects (e.g., THF vs. DMF) on reaction kinetics. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311+G(d,p)) optimized for halogen interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |